molecular formula C14H11ClN2O2 B12934233 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-methoxyphenyl)- CAS No. 79759-69-6

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-methoxyphenyl)-

Cat. No.: B12934233
CAS No.: 79759-69-6
M. Wt: 274.70 g/mol
InChI Key: NQCYURBIJNZMEG-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-methoxyphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-methoxyphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves a multi-step process. One common method is the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine in a one-pot synthesis . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-methoxyphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-1-(4-methoxyphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant activities.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-methoxyphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-(4-methoxyphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

79759-69-6

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

5-chloro-3-(4-methoxyphenyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C14H11ClN2O2/c1-19-11-5-3-10(4-6-11)17-13-8-9(15)2-7-12(13)16-14(17)18/h2-8H,1H3,(H,16,18)

InChI Key

NQCYURBIJNZMEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

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